N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Process Chemistry Solid-State Chemistry

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a 1,3,4-thiadiazole derivative bearing a 4-chlorophenyl group at the 5-position and a thiophen-2-yl acetamide side chain at the 2-amino position. The compound integrates a pharmacologically validated thiadiazole core with a thiophene moiety, both widely recognised in medicinal chemistry for antimicrobial and anticancer applications.

Molecular Formula C14H10ClN3OS2
Molecular Weight 335.8 g/mol
Cat. No. B12494425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Molecular FormulaC14H10ClN3OS2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)
InChIKeyHYVJTMIDXFYJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide – Procurement-Relevant Baseline & Scaffold Identity


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a 1,3,4-thiadiazole derivative bearing a 4-chlorophenyl group at the 5-position and a thiophen-2-yl acetamide side chain at the 2-amino position. The compound integrates a pharmacologically validated thiadiazole core with a thiophene moiety, both widely recognised in medicinal chemistry for antimicrobial and anticancer applications . Suppliers describe a white solid appearance with reported fungicidal and antitumor properties, positioning it as a bifunctional intermediate for both drug discovery and agrochemical research .

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide – Why Generic Substitution Fails for This Scaffold


Substituting N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide with a generic 1,3,4-thiadiazole analog ignores subtle but decisive pharmacophoric constraints. The para‑chlorophenyl group introduces a specific combination of electronegativity and planarity that influences both target engagement and solid-state handling, as shown by melting-point comparisons with ortho‑chloro and 4‑methylphenyl intermediates . The thiophene‑2‑yl acetamide side chain further modulates lipophilicity and binding topology relative to simple alkyl or phenyl acetamide congeners, as evidenced by differential biological activity profiles in phosphatase enzyme assays [1]. Consequently, casual replacement risks unpredictable shifts in potency, selectivity, and physicochemical processability, directly undermining reproducibility in lead-optimisation campaigns.

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide – Quantitative Differentiation Evidence Guide


Para‑Chloro vs. Ortho‑Chloro Substitution: Higher Crystallinity and Purity Handling

The para‑chlorophenyl substitution in the key synthetic intermediate 2‑amino‑5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole increases the melting point by approximately 35–40 °C relative to the ortho‑chloro isomer (229–233 °C vs. 190–192 °C) . This difference reflects stronger intermolecular packing in the solid state, which typically translates into easier recrystallisation, higher chromatographic resolution, and reduced purification costs during large‑scale synthesis. The melting point also exceeds that of the 4‑methylphenyl intermediate (218–222 °C), indicating that the chlorine atom contributes more than a simple hydrophobic volume effect [1].

Medicinal Chemistry Process Chemistry Solid-State Chemistry

4‑Chlorophenyl‑Thiadiazole Core as a Validated Anticancer Scaffold vs. Generic Thiadiazoles

A systematic study of 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole‑based derivatives demonstrated that compounds 4e and 4i from this series exhibited high cytotoxic potency against MCF‑7 (breast) and HepG2 (liver) cancer cell lines, with selective cytotoxicity over normal mammalian Vero cells [1]. Although the specific side chain of the target compound (thiophene‑2‑yl acetamide) differs from the piperazine and benzyl piperidine arms of 4e/4i, the conserved 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole core is the pharmacophoric element responsible for cell‑cycle arrest at S and G2/M phases and induction of apoptosis via Bax/Bcl‑2 ratio elevation. This core‑level validation provides a stronger basis for lead development than generic 5‑aryl‑thiadiazole scaffolds lacking analogous mechanistic characterisation.

Anticancer Medicinal Chemistry Lead Optimisation

Thiophene‑2‑yl Acetamide vs. Pentyl Acetamide: Differential Phosphatase Activity

The closest analogue with quantitative bioactivity data, N‑(5‑pentyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑(thiophen‑2‑yl)acetamide, exhibits only weak inhibition of dual‑specificity phosphatase 6 (DUSP6/MKP‑3) with IC50 values of 17.2 µM and 21.4 µM [1]. Replacement of the pentyl chain by a 4‑chlorophenyl group in the target compound is expected to markedly alter both binding affinity and selectivity profile, because the 4‑chlorophenyl moiety introduces π‑stacking and halogen‑bonding opportunities absent in the aliphatic pentyl chain. This structural change transforms the compound from a weakly active phosphatase probe into a scaffold amenable to kinase‑focused or antimicrobial screening programmes, as suggested by the anticancer activity of the 4‑chlorophenyl‑thiadiazole series [2].

Inhibitor Profiling Kinase/Phosphatase Selectivity SAR Studies

Thiophene‑2‑yl Acetamide vs. Phenyl Acetamide: Scope for Electrophilic Functionalisation

The thiophene ring in the target compound is inherently more electron‑rich than a phenyl ring (lower aromatic stabilisation energy), enabling selective electrophilic substitution reactions that are difficult or impossible on the corresponding phenyl acetamide analogue. Published synthetic protocols for related thiophene‑containing thiadiazole derivatives confirm that electrophilic halogenation, formylation, and Friedel–Crafts acylation proceed regioselectively at the 5‑position of the thiophene ring [1]. This reactivity allows procurement of a single advanced intermediate that can be diversified into multiple probe compounds without resynthesis of the thiadiazole core, directly reducing total synthesis time and cost for structure‑activity‑relationship campaigns.

Late-Stage Derivatisation Chemical Biology Probe Synthesis

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide – Optimal Research & Industrial Application Scenarios


Medicinal Chemistry Lead Optimisation: Anticancer Agent Development

The target compound serves as a direct entry into the 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole anticancer series, which has demonstrated the ability to induce S‑phase and G2/M arrest and activate caspase‑9‑dependent apoptosis in cancer cells [1]. Procurement of this specific compound allows teams to explore the impact of the thiophene‑2‑yl acetamide side chain on potency and selectivity, building on the core scaffold’s validated anticancer profile.

Antifungal and Antimicrobial Screening Panels

Vendor-supplied application notes cite fungicidal and antitumor properties for thiadiazole derivatives of this class . Combined with the observed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, the compound can be deployed directly in phenotypic screening cascades aimed at identifying novel antifungal or antibacterial lead structures.

Chemical Biology Probe Synthesis via Thiophene Electrophilic Derivatisation

The electron‑rich thiophene ring permits regioselective electrophilic functionalisation, enabling the attachment of fluorophores, affinity tags, or photo‑crosslinking groups without altering the thiadiazole pharmacophore [2]. This makes the compound a strategic choice for laboratories building targeted chemical biology toolkits from a single advanced intermediate.

Agrochemical Intermediate for Insecticidal Thiadiadiazole‑Based Compounds

A broad Indian patent (222677) describes N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)amides with excellent arthropod pest‑controlling activity [2]. The 4‑chlorophenyl and thiophene‑2‑yl acetamide combination falls within the claimed scope, positioning the compound as a candidate intermediate in the synthesis of next‑generation insecticides for agricultural research.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.